molecular formula C20H23N3O B12310184 17-Methoxy-21-methyl-1,11,18-triazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9,18-pentaene

17-Methoxy-21-methyl-1,11,18-triazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9,18-pentaene

Cat. No.: B12310184
M. Wt: 321.4 g/mol
InChI Key: ZZHBMDPVMXMCCC-UHFFFAOYSA-N
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Description

17-Methoxy-21-methyl-1,11,18-triazahexacyclo[118002,1604,1205,10015,20]henicosa-4(12),5,7,9,18-pentaene is a complex organic compound characterized by its unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, suggesting that it may not be produced on a large scale. The complexity of its structure likely necessitates advanced synthetic methodologies and precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

17-Methoxy-21-methyl-1,11,18-triazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9,18-pentaene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

17-Methoxy-21-methyl-1,11,18-triazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9,18-pentaene has several scientific research applications, including:

    Chemistry: Used as a model compound for studying complex molecular structures and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 17-Methoxy-21-methyl-1,11,18-triazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9,18-pentaene involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-defined, but the compound’s unique structure suggests that it may interact with various enzymes, receptors, and other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 17-Methoxy-4-methyl-D-homo-18-norandrosta-4,8,13,15,17-pentene-3-one
  • (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-31-[Ethyl(isopropyl)amino]-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,37-trioxo-8,38-dioxa-27-thia-24,29,34-triazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1(36),2,4,9,19,21,25,28,30,32,34-undecaen-13-yl acetate

Uniqueness

17-Methoxy-21-methyl-1,11,18-triazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9,18-pentaene is unique due to its specific hexacyclic structure and the presence of multiple functional groups. This uniqueness makes it a valuable compound for studying complex molecular interactions and developing new chemical and biological applications.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

17-methoxy-21-methyl-1,11,18-triazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9,18-pentaene

InChI

InChI=1S/C20H23N3O/c1-10-14-9-21-20(24-2)18-12(14)7-17-19-13(8-16(18)23(10)17)11-5-3-4-6-15(11)22-19/h3-6,9-10,12,14,16-18,20,22H,7-8H2,1-2H3

InChI Key

ZZHBMDPVMXMCCC-UHFFFAOYSA-N

Canonical SMILES

CC1C2C=NC(C3C2CC4N1C3CC5=C4NC6=CC=CC=C56)OC

Origin of Product

United States

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